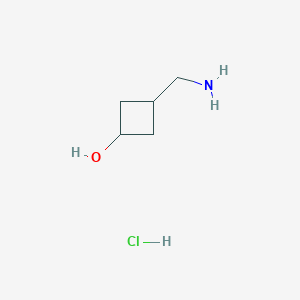

3-(Aminomethyl)cyclobutanol hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclobutane derivatives is a topic of interest in several studies. For instance, the synthesis of a boronated cyclobutanone, a potential BNCT agent, was achieved through a series of reactions starting with the monoalkylation of m-carborane and followed by a 2 + 2 cycloaddition using dichloroketene . Another study reported the enantioselective synthesis of 1-amino-2,3-bishydroxymethylcyclobutane derivatives through a [2+3] formation of a cyclopentane ring and subsequent ring contraction . Additionally, the stereoselective synthesis of 2-aminocyclobutanols was accomplished via photocyclization of alpha-amido alkylaryl ketones, demonstrating the importance of hydrogen bonding in the stereodirecting effects . A diastereodivergent synthesis approach was used to create chiral vic-disubstituted-cyclobutane scaffolds, including 1,3-amino alcohols and 1,3-diamines, from a common chiral precursor . Lastly, the synthesis of all four stereoisomers of 1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid was presented, highlighting the cyclization of silyl-protected iodohydrins to spiro derivatives as a key step .

Molecular Structure Analysis

The molecular structures of cyclobutane derivatives are often determined using spectroscopic and X-ray crystallographic methods. For example, the structure of cis-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid was determined from Atelia herbert-smithii Pittier . The importance of stereochemistry in the molecular structure is evident in the synthesis of chiral cyclobutane derivatives, where the configuration of substituents significantly affects the biological activity and chemical reactivity of the compounds .

Chemical Reactions Analysis

Cyclobutane derivatives undergo various chemical reactions that are crucial for their synthesis and functionalization. The photocyclization of alpha-amido alkylaryl ketones to produce 2-aminocyclobutanols involves Norrish II and Norrish I cleavage products, as well as gamma-hydrogen abstraction and 1,4-triplet biradical combination . The cyclization reactions are often stereoselective, and the diastereoselectivity can be rationalized by mechanisms involving diastereoselective hydrogen abstraction, conformational equilibration of biradicals, and diastereoselective biradical combination .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure and the nature of their substituents. While the papers do not provide explicit details on the physical properties such as melting points, solubility, or boiling points, the chemical properties are inferred from the reactivity of the compounds in various synthetic routes. The presence of amino and hydroxymethyl groups in the cyclobutane ring imparts certain chemical properties that are exploited in the synthesis of ligands for the glycine binding site of the NMDA receptor .

Aplicaciones Científicas De Investigación

Synthesis and Chemistry

- Synthesis of Bicyclic Compounds: An improved synthetic approach towards 3-(2-chloroethyl) cyclobutanone, which can be easily reduced to aminomethyl groups in high yields, was developed. This method involves reversible addition of hydrogen cyanide onto imines, followed by intramolecular nucleophilic substitution (De Blieck & Stevens, 2011).

- Antimicrobial Activity: A cyclobutanol-containing dipeptide showed enhanced antibacterial activity against Bacillus subtilis, potentially acting as a “suicide substrate” for cystathionine-γ-synthetase (Baldwin et al., 1986).

- C(sp3)–H Arylation: Enantioselective C(sp3)–H arylation of aminomethyl-cyclobutanes with aryl boronic acids was achieved using palladium catalysis. This method is important for constructing functionalized aminomethyl-strained cycloalkanes (Rodrigalvarez et al., 2022).

- Synthesis of Chiral Cyclobutanols: Homochiral cis-2-hydroxymethylcyclobutanols were synthesized, showing potential as precursors for biologically active compounds (Sato et al., 1992).

Applications in Medicinal Chemistry

- Synthesis of Cyclobutanone Inhibitors: A protected 2-aminocyclobutanone was synthesized as a modular synthon for cyclobutanone-containing inhibitors of hydrolase enzymes, including serine proteases and metalloproteases (Habeeb Mohammad et al., 2020).

- Nonpeptidic GLP-1 Receptor Agonists: A novel cyclobutane class of nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists was identified, showing potential for therapeutic application (Liu et al., 2012).

- Stereoselective Synthesis: Various cyclobutane derivatives were synthesized from (-)-alpha-pinene and (-)-verbenone, serving as chiral precursors for cyclobutane dehydro amino acids, which are valuable for the synthesis of other alpha-amino acids (Moglioni et al., 2000).

Safety and Hazards

This compound is classified as having acute toxicity when ingested (Category 4, H302), can cause skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Propiedades

IUPAC Name |

3-(aminomethyl)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-3-4-1-5(7)2-4;/h4-5,7H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNRVZGKQUALNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)cyclobutanol hydrochloride | |

CAS RN |

1427386-91-1, 1404365-04-3 | |

| Record name | 3-(Aminomethyl)cyclobutanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1r,3r)-3-(aminomethyl)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.